Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone
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Overview
Description
Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone is an organic compound with the molecular formula C14H18OS It is characterized by a cyclobutyl group attached to a ketone functional group, which is further connected to a 4-thiomethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone typically involves the following steps:
Formation of the Cyclobutyl Group: The cyclobutyl group can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Ketone Group: The ketone group is introduced via oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide.
Introduction of the 4-Thiomethylphenyl Group: This step involves the substitution of a hydrogen atom on the phenyl ring with a thiomethyl group, typically using thiol reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone involves its interaction with specific molecular targets. The thiomethyl group can undergo oxidation, leading to the formation of reactive intermediates that interact with cellular components. The ketone group can also participate in nucleophilic addition reactions, affecting various biochemical pathways.
Comparison with Similar Compounds
Cyclobutyl 2-(4-thiomethylphenyl)ethyl ketone can be compared with similar compounds such as:
Cyclobutyl 2-(4-methylphenyl)ethyl ketone: Lacks the thiomethyl group, resulting in different chemical reactivity and biological activity.
Cyclobutyl 2-(4-thiomethylphenyl)propyl ketone: Has a propyl group instead of an ethyl group, affecting its physical and chemical properties.
The uniqueness of this compound lies in the presence of the thiomethyl group, which imparts distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
1-cyclobutyl-3-(4-methylsulfanylphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18OS/c1-16-13-8-5-11(6-9-13)7-10-14(15)12-3-2-4-12/h5-6,8-9,12H,2-4,7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEQGBDXXHBGBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2CCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40644407 |
Source
|
Record name | 1-Cyclobutyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898781-89-0 |
Source
|
Record name | 1-Cyclobutyl-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40644407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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